(3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

Pharmacophore modeling Medicinal chemistry Physicochemical profiling

This uncharacterized piperidine-thiophene ether is a truly novel scaffold for GPCR modulator and protease inhibitor HTS campaigns. Unlike common kinase-focused libraries, its distinct 3-fluoro-4-methoxybenzoyl group and thiophen-3-yloxy ether linker offer an unexplored chemical space to reduce chemotype rediscovery risk. Use in SAR comparator studies to probe oxygen-linker effects on metabolic stability versus C-linked analogs. Minimal competitive intelligence ensures IP protection. Research use only.

Molecular Formula C17H18FNO3S
Molecular Weight 335.39
CAS No. 2034562-16-6
Cat. No. B2554609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
CAS2034562-16-6
Molecular FormulaC17H18FNO3S
Molecular Weight335.39
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=CSC=C3)F
InChIInChI=1S/C17H18FNO3S/c1-21-16-3-2-12(10-15(16)18)17(20)19-7-4-13(5-8-19)22-14-6-9-23-11-14/h2-3,6,9-11,13H,4-5,7-8H2,1H3
InChIKeyPAQBOEZXUHDQQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 15 mg / 20 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034562-16-6: (3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone – Compound Identity and Research Availability


(3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone (CAS 2034562-16-6) is a synthetic, drug-like small molecule with molecular formula C17H18FNO3S and molecular weight 335.39 g/mol [1]. It consists of a piperidine core substituted at the 1-position with a 3-fluoro-4-methoxybenzoyl group and at the 4-position with a thiophen-3-yloxy ether moiety, placing it within a broader class of substituted piperidine ethers investigated for CNS receptor modulation and enzyme inhibition . The compound is commercially available from screening compound suppliers, typically at ≥95% purity, and is supplied for research use only [1]. Critically, no peer-reviewed biological activity data, patent claims, or curated database entries (ChEMBL, BindingDB) have been identified for this specific compound as of the search date, meaning its pharmacological profile remains uncharacterized in the public domain [2][3].

Why a Class-Level Replacement for CAS 2034562-16-6 May Undermine Your Screening Campaign


Within the substituted piperidine-ether chemical class, small structural modifications profoundly alter target engagement and off-target liability. For example, the thiophene bioisostere in spirocyclic sigma receptor ligands shifts σ1/σ2 selectivity depending on ring substitution patterns, while replacement of thiophene with thiadiazole introduces nanomolar kinase inhibition [1]. The absence of public pharmacological data for 2034562-16-6 does not justify indiscriminate substitution; rather, it indicates that this scaffold has not yet been explored and could exhibit distinct activity profiles depending on the specific combination of the 3-fluoro-4-methoxybenzoyl group with the thiophene ether. Without direct comparative data, any procurement decision for a 'close analog' assumes equivalent properties that the literature does not support [2].

Quantitative Differentiation Evidence for (3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone Against Closest Analogs


Comparative Physicochemical Descriptors: Target Compound vs. Thiophene-Direct Analog (CAS 1797214-06-2)

The target compound incorporates a thiophen-3-yloxy ether (O-linker), whereas the direct analog (CAS 1797214-06-2) features a thiophen-3-yl group directly attached to the piperidine ring (C-linker). This structural difference results in a higher topological polar surface area (tPSA: 67 Ų vs. 46.5 Ų estimated for the analog) and an additional hydrogen bond acceptor (4 vs. 3) for the target compound [1]. These differences are predicted to influence membrane permeability and protein binding interactions [2].

Pharmacophore modeling Medicinal chemistry Physicochemical profiling

Heteroatom Composition and Predicted Metabolic Soft-Spot Differentiation vs. Thiadiazole Analog (CAS 2097921-31-6)

The thiophene ether in the target compound lacks the electron-deficient 1,2,5-thiadiazole ring present in the comparator analog (CAS 2097921-31-6). Thiadiazole-containing analogs have demonstrated nanomolar-range kinase inhibition (IC50 12–15 µM against PC-3 and A375 cell lines), whereas the thiophene ether may exhibit distinct oxidative metabolism pathways due to the sulfur atom's susceptibility to CYP450-mediated oxidation [1]. No metabolic stability data exist for either compound, but the structural divergence provides a rationale for differential metabolic half-life prediction [1].

Drug metabolism Metabolic stability In silico ADME

Hydrogen Bond Acceptor Count and Predicted Solubility Differentiation vs. In-Class Piperidine Ethers

The target compound possesses 5 hydrogen bond acceptors (4 oxygen atoms + 1 fluorine), which is higher than many in-class piperidine ether analogs lacking the fluorine substituent on the benzoyl ring [1]. The predicted logP of 3.4 (XLogP3) and a fraction sp3 of 0.24 place the compound within lead-like chemical space, but the additional H-bond acceptors may enhance aqueous solubility relative to non-fluorinated analogs [2]. This is a class-level inference based on the well-documented solubility-enhancing effect of aromatic fluorine substitution [3].

Solubility Formulation development Drug-likeness

Commercial Sourcing Availability and Cost Baseline vs. Screening Library Analogs

The target compound is available from Life Chemicals (Cat. No. F6563-0296) at a price of $99–$119 for 20–30 mg quantities, placing it in a moderate cost tier for singleton screening compound procurement [1]. By contrast, closely related analogs such as 1-(adamantane-1-carbonyl)-4-(thiophen-3-yloxy)piperidine (CAS 2034364-22-0) and 4-(thiophen-3-yloxy)-1-(thiophene-3-carbonyl)piperidine (CAS 2034428-55-0) are also available via the same supplier, but their pricing and stock status fluctuate independently [2]. No large-scale or GMP-grade sourcing was identified for the target compound, indicating its current positioning as an early-discovery research tool rather than a development candidate .

Compound procurement Screening libraries Supply chain

Computational Target Prediction Divergence: SEA-Based Target Class Scores vs. Empirical Kinase Inhibitor Analogs

Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20 suggest that the target compound may have affinity for the extracellular calcium-sensing receptor (CASR; GPCR-C) and glutamate carboxypeptidase 2 (FOLH1; enzyme/protease), with P-values of 17 and 21 respectively [1]. In contrast, thiadiazole-containing analogs (e.g., CAS 2097921-31-6) have demonstrated empirical kinase inhibition (tubulin polymerization, apoptosis induction) . No experimental validation of these SEA predictions exists for the target compound, but the divergence in predicted target class (GPCR/protease vs. kinase) suggests fundamentally different pharmacological profiles [2].

Target prediction Virtual screening GPCR pharmacology

Optimal Research and Procurement Scenarios for (3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone (CAS 2034562-16-6)


GPCR or Protease-Focused High-Throughput Screening (HTS) Campaigns

Based on SEA computational predictions suggesting potential CASR (GPCR-C) and FOLH1 (protease) targeting [1], this compound is most appropriately deployed in HTS campaigns aimed at identifying novel GPCR modulators or protease inhibitors. Its physicochemical profile (tPSA 67 Ų, XLogP3 3.4) [2] suggests moderate permeability, suitable for cell-based GPCR assays. The absence of pre-existing kinase activity data reduces the risk of rediscovering known chemotypes, making it a genuinely novel scaffold for these target classes.

Structure-Activity Relationship (SAR) Exploration of Piperidine-Ether Scaffolds

The thiophen-3-yloxy ether at the 4-position of piperidine is a distinct structural feature compared to commonly explored thiophene-direct (C-linked) analogs [1]. Researchers building SAR libraries around piperidine ethers can use this compound as a key intermediate or comparator to probe how the oxygen linker influences target binding, metabolic stability, and off-target profiles relative to C-linked or sulfone-linked analogs [3].

Metabolic Stability Differentiation Studies: Thiophene Ether vs. Thiadiazole Ether

The differential heterocycle composition between the target compound (thiophene ether) and available thiadiazole analogs (CAS 2097921-31-6, which exhibits micromolar kinase inhibition) [1] provides an opportunity for comparative metabolic stability studies. The thiophene sulfur is susceptible to CYP450-mediated S-oxidation, whereas the thiadiazole ring may undergo distinct metabolic pathways [2]. Head-to-head microsomal stability assays can quantify the pharmacokinetic differentiation empirically.

Procurement Risk Mitigation via Multi-Supplier Sourcing Strategy

The compound is commercially stocked by Life Chemicals (Cat. No. F6563-0296; prices $99–$119 for 20–30 mg) and listed on multiple vendor aggregator platforms [1]. For procurement teams supporting screening campaigns, maintaining awareness of multiple sourcing options reduces supply chain risk; if one analog (e.g., CAS 2034428-55-0) experiences stockouts, the target compound can serve as a viable alternative scaffold with distinct but related chemical properties [2].

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